Indoleacetic Acid-d4

Mass Spectrometry Isotope Dilution Internal Standard

Quantitative LC-MS/MS of trace auxins fails without a stable isotope internal standard (SIL-IS) to correct matrix effects. Unlabeled IAA provides no mass differentiation. Indoleacetic Acid-d4 (IAA-d4) solves this. - 4 deuterium atoms (positions 4,5,6,7) → +4 Da mass shift (m/z 130→134). - ≥98% isotopic enrichment ensures minimal cross-talk. - Label positions resist alkaline hydrolysis - ideal for total IAA pool analysis (free + conjugates). - Bulk supply available; cost-effective alternative to [13C6]IAA for high-throughput screening.

Molecular Formula C10H9NO2
Molecular Weight 179.21 g/mol
Cat. No. B15542790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoleacetic Acid-d4
Molecular FormulaC10H9NO2
Molecular Weight179.21 g/mol
Structural Identifiers
InChIInChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D
InChIKeySEOVTRFCIGRIMH-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IAA-d4 Deuterated Auxin Internal Standard


Indoleacetic Acid-d4 (IAA-d4; CAS 76937-77-4) is a stable isotopologue of indole-3-acetic acid (IAA), the predominant endogenous auxin plant hormone . It is specifically labeled with four deuterium atoms on the indole ring (positions 4,5,6,7) . This modification results in a nominal mass shift of +4 Da relative to the unlabeled analyte (m/z 130 vs. 134 for base peak; 189 vs. 193 for methyl ester), enabling its function as an internal standard (IS) for quantitative mass spectrometry [1]. Commercial specifications report a purity of ≥98% and an isotopic enrichment of 98 atom% D .

Product Type Deuterated Internal Standard (ISTD)
Workflow LC-MS/MS & GC-MS plant hormone quantification
Use Context Matrix-effect correction and isotope dilution mass spectrometry

IAA-d4 vs. Alternative Internal Standards


Quantitative LC-MS/MS analysis of trace-level IAA in complex plant matrices is critically dependent on the use of a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects (ion suppression/enhancement) and sample preparation variability [1]. Unlabeled IAA cannot be used as an IS because it is identical to the target analyte, providing no mass spectrometric differentiation . While other labeled forms exist, such as IAA-d5 (CAS 76937-78-5) and [13C6]IAA (CAS 100849-36-3), each exhibits distinct analytical performance characteristics in terms of label stability, isotopic purity, and chromatographic behavior that preclude generic substitution [2]. For instance, IAA-d5 has a different label configuration (includes position 2), which can affect its retention during alkaline hydrolysis protocols, while [13C6]IAA may present a different cost-benefit profile for routine high-throughput screening [2]. Therefore, substituting IAA-d4 with an alternative labeled analog without re-validation can compromise assay accuracy, sensitivity, and cross-study data comparability.

IAA-d5 Label at position 2 may undergo exchange during alkaline hydrolysis, altering internal standard recovery and compromising quantitative accuracy for conjugate analysis.
[13C6]IAA Exact chromatographic co-elution may not be required for all assays; substituting the more costly [13C6]IAA with IAA-d4 without re-validation of retention-time correction and matrix effects can shift method performance.

IAA-d4 Performance Comparisons


IAA-d4 vs. Unlabeled IAA in Quantification

IAA-d4 functions as a true internal standard because it is chemically identical to the target analyte (IAA) but is distinguished by a mass difference of +4 Da, which is the primary requirement for isotope dilution mass spectrometry [1]. In contrast, unlabeled IAA cannot serve as an internal standard; it would be indistinguishable from the endogenous analyte in the sample, resulting in the complete loss of any correction for sample loss, ionization efficiency, and matrix effects. While this is a binary functional distinction, the quantitative consequence is that any method using unlabeled IAA would be non-quantitative, whereas methods using IAA-d4 can achieve accurate trace-level quantification [1].

Mass Differentiation
Class-level
+4 Da mass shift (m/z 130→134 for base peak; 189→193 for methyl ester)
Enables isotope dilution quantification
Unlabeled IAA provides no MS differentiation
Mass Spectrometry Isotope Dilution Internal Standard

IAA-d4 vs. IAA-d5 Alkaline Stability

For sample preparation protocols involving alkaline hydrolysis of ester and amide conjugates of IAA, the stability of the isotope label is critical. Deuterium at position 2 of the indole ring is more susceptible to exchange than deuterium at positions 4,5,6,7 [1]. The study by Magnus et al. (1980) explicitly demonstrates that deuterium in positions 4,5,6, and 7 is retained during alkali treatment, whereas the label at position 2 is retained to only a slightly lesser extent [1]. Therefore, IAA-d4 (labeled at 4,5,6,7) offers superior label retention compared to IAA-d5 (labeled at 2,4,5,6,7) for assays involving alkaline hydrolysis of ester and amide conjugates [1].

Alkaline Stability
Head-to-head
IAA-d4 (4,5,6,7-D) label retained; IAA-d5 (2,4,5,6,7-D) shows slightly lower retention during alkali treatment
Supports alkaline hydrolysis sample prep protocols
Important for total IAA pool assays
Label Stability Alkaline Hydrolysis Sample Preparation

IAA-d4 vs. [13C6]IAA: Performance and Cost

[13C6]IAA has been shown to offer advantages over available deuterium-labeled compounds, including nonexchangeability of the isotope label, high isotopic enrichment, and chromatographic properties identical to that of the unlabeled compound [1]. This is because the deuterium label in IAA-d4 can cause a slight shift in chromatographic retention time relative to unlabeled IAA, a known deuterium isotope effect, whereas [13C6]IAA co-elutes exactly with the analyte [2]. However, IAA-d4 is often more cost-effective and widely available for routine high-throughput screening applications where the slight retention time shift is acceptable and corrected for by the internal standard [3]. The choice between the two involves balancing the superior analytical fidelity of [13C6]IAA against the procurement cost and availability of IAA-d4.

Chromatographic Co-elution
Cross-study
IAA-d4 may exhibit slight retention time shift; [13C6]IAA co-elutes identically with unlabeled IAA
Co-elution fidelity review; cost-effective for routine screening
Deuterium isotope effect vs. carbon-13 label stability
Isotope Label Chromatography Procurement

GC-MS Sensitivity via Reduced Mass Resolution

The use of a polydeuterated internal standard like IAA-d4 provides a unique advantage in GC-MS by separating the internal standard's signal from the 'isotope cluster' caused by the natural abundance of heavy isotopes in the target analyte [1]. This separation allows for the use of reduced mass resolution on the mass spectrometer without increasing background noise from the analyte's own isotopologues [1]. As reported by Magnus et al. (1980), this approach led to a 10-fold increase in overall sensitivity for the detection of IAA compared to using an unlabeled internal standard or relying solely on the high-resolution mode [1].

GC-MS Sensitivity
Reported
10× reported sensitivity gain with reduced mass resolution mode
Supports trace-level (ng) plant tissue quantification
IAA-d4 separates from natural isotope cluster
Sensitivity GC-MS Selected Ion Monitoring

IAA-d4 Application Scenarios


High-Throughput Plant Hormone Profiling by LC-MS/MS

IAA-d4 is the ideal internal standard for multi-analyte LC-MS/MS methods quantifying IAA alongside other phytohormones (e.g., ABA, JA, SA, GAs, CKs) in plant extracts from species like Arabidopsis thaliana or crops [1]. Its stable mass shift and established use in validated protocols provide robust correction for matrix effects across diverse plant tissues, ensuring high-precision data for large-scale experiments. The procurement of IAA-d4 in bulk can support routine, high-throughput screening due to its favorable cost-effectiveness compared to [13C6]IAA [2].

GC-MS Quantification with Alkaline Hydrolysis

For studies focusing on the total IAA pool (free IAA plus ester/amide conjugates) that require an alkaline hydrolysis step for sample preparation, IAA-d4 is the superior choice [1]. Its deuterium labels at positions 4,5,6,7 are retained during alkali treatment, ensuring the internal standard remains intact and accurately reflects the hydrolysis efficiency and analyte recovery [1]. This application scenario, as demonstrated in Zea mays shoots, demands the specific label stability of IAA-d4 over IAA-d5 [1].

Budget-Friendly Internal Standard Option

In academic or industrial settings with constrained budgets for consumables, IAA-d4 presents a compelling balance of analytical performance and procurement cost. While [13C6]IAA offers the gold standard for chromatographic co-elution, IAA-d4 is typically less expensive and is widely available from multiple vendors [1]. This makes it the preferred internal standard for a broad range of plant biology, metabolomics, and agricultural research projects where the marginal gain from [13C6]IAA does not justify the additional expense. The robust 10-fold sensitivity gain in GC-MS further enhances its value proposition for trace-level quantification [2].

Method Development and Cross-Laboratory Validation

IAA-d4 is a foundational component in the development and validation of new analytical methods for IAA and its metabolites [1]. Its well-characterized properties, including defined m/z transitions and isotopic purity (≥98%), allow for the establishment of robust, transferable LC-MS/MS and GC-MS protocols [2]. Using a common internal standard like IAA-d4 facilitates inter-laboratory data comparability and is essential for multi-center studies or contract research organizations seeking to deliver consistent and auditable quantitative results.

Application
Selection Property
Validation Focus
Plant hormone profiling (LC-MS/MS)
Deuterium-labeled SIL-IS
Matrix-effect correction across tissue types
Total IAA pool with alkaline hydrolysis
Alkaline-stable deuterium label (positions 4,5,6,7)
Label retention during conjugate hydrolysis
Budget-constrained plant hormone analysis
Cost-effective ISTD
Method transfer and routine high-throughput use
Method validation and multi-site studies
Characterized isotopic purity and enrichment
Protocol transferability and data comparability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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